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Formetorex

Cat. No.: B3421634
CAS No.: 22148-75-0
M. Wt: 163.22 g/mol
InChI Key: SGSYPSYCGPLSML-UHFFFAOYSA-N
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Description

Historical Context of N-Formylated Amphetamine Precursors in Organic Synthesis

The use of N-formylated compounds as precursors in amine synthesis is historically rooted in the Leuckart reaction, a method first described in the late 19th century. This reaction, and its variants like the Wallach-Leuckart reaction, provides a pathway for the reductive amination of ketones or aldehydes. vulcanchem.comgoogle.com In the context of amphetamine-type structures, the synthesis involves heating a ketone, such as phenylacetone (B166967) (P2P), with formamide (B127407) or ammonium (B1175870) formate (B1220265). wikipedia.orgnih.gov This condensation reaction produces an N-formylated intermediate, in this case, Formetorex (N-formylamphetamine). wikipedia.org

This intermediate is stable and can be isolated before the final step of hydrolysis. The subsequent hydrolysis, typically achieved by heating with a strong acid like hydrochloric acid, cleaves the formyl group to yield the primary amine, amphetamine. wikipedia.orgnih.gov Due to the accessibility of the reagents and the relative simplicity of the procedure, the Leuckart reaction became a common method documented in organic chemistry literature for the synthesis of phenylisopropylamines. wikipedia.orgnih.gov This historical utility in legitimate chemical synthesis also led to its adoption in clandestine settings for illicit amphetamine production, making N-formylated precursors like this compound a subject of interest for forensic analysis for many decades. wikipedia.org

Significance of this compound as a Key Chemical Intermediate

The primary significance of this compound in contemporary chemical science is its role as a key intermediate in the synthesis of amphetamine via the Leuckart reaction. wikipedia.org The process can be summarized in two main stages:

Formation of the N-formyl intermediate: Phenylacetone is condensed with formamide at elevated temperatures, resulting in the formation of N-(1-phenylpropan-2-yl)formamide (this compound). wikipedia.org

Hydrolysis: The formed this compound is then subjected to acid-catalyzed hydrolysis to remove the formyl group, yielding amphetamine. wikipedia.org

This role makes this compound a critical molecule for forensic and analytical chemists. Its detection in a sample of illicitly produced amphetamine is a strong indicator that the Leuckart reaction was the synthetic route employed. wikipedia.org Forensic laboratories analyze seized drug samples for the presence of such precursors and impurities to gather chemical intelligence, link samples to a common origin, and understand trends in illicit drug manufacturing. acs.org The unique chemical properties of this compound allow it to be identified and quantified using techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
IUPAC Name N-(1-phenylpropan-2-yl)formamide wikipedia.org
Synonyms N-Formylamphetamine, Formetamide wikipedia.orgfda.gov
Molecular Formula C₁₀H₁₃NO wikipedia.orgfda.govebi.ac.uk
Molar Mass 163.22 g·mol⁻¹ wikipedia.orgfda.govebi.ac.uk
CAS Number 15302-18-8 (racemic) wikipedia.orgfda.gov, 15547-39-4 ((S)-enantiomer) vulcanchem.comnih.gov
Appearance Data not widely available; expected to be solid or oil
Polar Surface Area 29.10 Ų ebi.ac.uk
Hydrogen Bond Donors 1 vulcanchem.com
Hydrogen Bond Acceptors 2 vulcanchem.com

This table is interactive and can be sorted by column.

Current Gaps and Future Directions in this compound Chemical Research

While this compound is well-established as an intermediate of the Leuckart reaction, there are still areas of active investigation and future research in the field of forensic and synthetic chemistry. A significant gap exists in definitively establishing the absolute specificity of N-formylated compounds as route-specific markers. Some research has questioned whether trace amounts of compounds like N-formylmethamphetamine could potentially be formed as by-products in other synthetic methods, which complicates forensic analysis. acs.orgresearchgate.net

Future research directions are therefore focused on several key areas:

Impurity Profiling: Deeper investigation into the minor impurities and reaction by-products generated during the Leuckart synthesis of amphetamine is needed. A more comprehensive understanding of the reaction kinetics and side reactions could help identify a unique suite of compounds, including this compound, that provides a more definitive signature of the synthetic route. nih.gov

Analytical Method Development: There is a continuing need to develop more sensitive and specific analytical techniques for the detection and quantification of this compound and other related impurities in complex matrices. This includes refining chromatographic separation methods and improving mass spectrometric identification. researchgate.net

Synthesis of Novel Analogs: From a pure organic synthesis perspective, the N-formyl group on the amphetamine scaffold could be a handle for further chemical modification. Research could explore the reduction of the formyl group to create other derivatives or use it as a protecting group in more complex synthetic sequences. wikipedia.org For instance, the reduction of N-formyl-3,4-methylenedioxyamphetamine is a known route to MDMA, suggesting similar synthetic possibilities starting from this compound. wikipedia.org These explorations would be valuable for creating analytical reference standards for forensic science.

Continued research into the chemistry of this compound is crucial for advancing forensic science, allowing for more accurate tracking of illicit drug manufacturing and providing a deeper understanding of the reaction mechanisms involved in classical organic syntheses.

Advanced Synthetic Methodologies for this compound and Related N-Formylamphetamines

This compound, also known as N-formylamphetamine or N-(1-phenylpropan-2-yl)formamide, is a substituted amphetamine that serves primarily as a key intermediate in the synthesis of amphetamine wikipedia.orgsmolecule.comchemchart.com. Its formation is a crucial step in several synthetic routes, with the Leuckart reaction being the most widely employed method wikipedia.orgsmolecule.comchemchart.comresearchgate.net. While other synthetic strategies like reductive amination and Friedel-Crafts acylation exist, the Leuckart reaction is favored due to its relative simplicity and effectiveness in producing the N-formyl intermediate wikipedia.orgsmolecule.com.

Comprehensive Analysis of the Leuckart Reaction in this compound Synthesis

The Leuckart reaction, named after Rudolf Leuckart, is a reductive amination process that converts carbonyl compounds (aldehydes or ketones) into amines using either ammonium formate or formamide as the nitrogen source and reducing agent wikipedia.org. In the context of this compound synthesis, the reaction typically involves the condensation of phenylacetone with formamide, often in the presence of formic acid wikipedia.orgunodc.orgwiley.com.

Mechanistic Elucidation of the Leuckart Pathway for N-Formylamphetamine Formation

The Leuckart reaction for N-formylamphetamine synthesis from phenylacetone and formamide proceeds through a series of steps. Initially, phenylacetone undergoes a condensation reaction with formamide at elevated temperatures wikipedia.org. This step leads to the formation of an intermediate N-formyl derivative, which is this compound wikipedia.orgwiley.com.

The proposed mechanism involving formamide suggests that formamide initially attacks the carbonyl carbon of phenylacetone nucleophilically wikipedia.org. Proton transfer and elimination of water then occur, leading to the formation of the N-formyl derivative wikipedia.org. If formic acid is present, it can act as a catalyst, facilitating the protonation steps and enhancing the reaction kinetics . The N-formyl intermediate (this compound) is resonance stabilized wikipedia.org.

Following the formation of this compound, subsequent hydrolysis, typically under acidic conditions using hydrochloric acid, is required to cleave the formyl group and yield the free base amphetamine wikipedia.orgsmolecule.com. The final step often involves precipitation of the amphetamine as a salt, such as the sulfate (B86663) salt, through the addition of sulfuric acid wikipedia.orgsmolecule.com.

Optimization of Reaction Parameters for Enhanced Chemical Yield and Purity

Optimizing the reaction parameters is critical for maximizing the yield and purity of this compound synthesized via the Leuckart reaction and minimizing the formation of undesirable by-products poetrytranslation.org. Factors such as temperature, pressure, stoichiometric ratios of reactants, and the presence of catalysts significantly influence the reaction outcome wikipedia.orgpoetrytranslation.orgCurrent time information in Santa Cruz, CA, US..

The Leuckart reaction generally requires elevated temperatures to proceed efficiently wikipedia.org. For the synthesis of N-formylamphetamines, temperatures typically range from 150°C to 210°C . Specific optimal temperature ranges have been reported, such as 170–175°C for the condensation step when using formamide .

The reaction can be conducted in both open and sealed systems, with different temperature considerations. In an open system, temperatures between 150°C and 200°C are often used, with 180-190°C being preferred in some accelerated methods google.com. When the reaction is conducted in a sealed system, higher temperatures, typically between 150°C and 250°C, and preferably 190-210°C, can be employed google.com. Maintaining precise temperature control is crucial, as excess heat can lead to the degradation of the product .

The stoichiometric ratios of phenylacetone, formamide, and formic acid play a significant role in the yield and purity of this compound. Using an excess of the nitrogen donor, such as formamide or ammonium formate, can improve conversion rates . Molar ratios of formamide to the ketone (phenylacetone) between 10:1 and 100:1 have been reported to accelerate the reaction, with 10:1 to 100:1 being preferred in some methods . A specific molar ratio of formamide to formic acid between 20:1 to 6:1, and most preferably 10:1, has also been suggested for accelerated reactions google.com.

Data on the influence of reactant ratios on yield can be complex and dependent on other reaction conditions. However, research findings indicate that specific ratios are crucial for optimal results.

Reactant Ratio (Formamide:Phenylacetone)Formic Acid Ratio (Formamide:Formic Acid)Temperature (°C)SystemNotesSource
10:1 to 100:1Not specified150–210Not specifiedAccelerates reaction
10:1 to 100:110:1Not specifiedNot specifiedSpecific molar ratio
Not specifiedNot specified170–175Not specifiedOptimal temperature for condensation
150:1 to 5:1 (preferably 100:1 to 10:1)20:1 to 6:1 (preferably 10:1)150-200OpenAccelerated reaction google.com
150:1 to 5:1 (preferably 100:1 to 10:1)20:1 to 6:1 (preferably 10:1)150-250SealedAccelerated reaction google.com

Note: Yield data is not consistently available across sources for specific ratio variations, making a comparative yield table challenging based solely on the provided snippets.

In the Leuckart reaction for this compound synthesis, formic acid commonly acts as both a catalyst and a solvent, enhancing the reaction kinetics . It contributes to the acidity required for certain steps of the mechanism and can influence the rate of condensation and formyl intermediate formation wikipedia.org.

The use of ammonium formate as an alternative to formamide and formic acid is also documented unodc.orgwiley.com. Ammonium formate can simplify the process and potentially offer advantages, although documented yields might be lower compared to optimized formamide/formic acid methods . Ammonium formate is a source of both formic acid and ammonia (B1221849), which are key components in the Leuckart mechanism wikipedia.org.

While the primary Leuckart reaction for this compound focuses on formamide/formic acid or ammonium formate, other catalytic systems are relevant in related reductive amination methods for substituted amphetamines, such as using hydrogen with palladium on carbon . However, these are typically employed in alternative synthetic routes rather than the core Leuckart formylation step.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. While detailed studies specifically on the "greenness" of this compound Leuckart synthesis are not extensively highlighted in the provided information, certain aspects can be considered from a green chemistry perspective.

The use of formamide, while effective, can present toxicity concerns . Exploring alternative reagents, such as the use of ammonium formate, can be seen as a step towards a potentially greener synthesis by avoiding formamide . However, the Leuckart reaction generally requires high temperatures, which can be energy-intensive wikipedia.orggoogle.com. Efforts to optimize reaction parameters to reduce reaction time or lower temperatures, as suggested by research into accelerated methods, could contribute to a more energy-efficient process google.com.

Minimizing the formation of by-products is another crucial aspect of green chemistry poetrytranslation.org. The Leuckart reaction is known to produce several by-products, including 4-methyl-5-phenylpyrimidine (B1615610) and N,N-di-(β-phenylisopropyl)amine researchgate.netunodc.orgresearchgate.netresearchgate.net. Research into understanding the formation of these impurities and developing methods to reduce their presence aligns with green chemistry principles by improving atom economy and reducing waste poetrytranslation.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B3421634 Formetorex CAS No. 22148-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-phenylpropan-2-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSYPSYCGPLSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046135
Record name Formetorex
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086829
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

22148-75-0, 15302-18-8, 62532-67-6
Record name N-Formylamphetamine
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URL https://commonchemistry.cas.org/detail?cas_rn=22148-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formetorex [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formetorex
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511083
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Record name NSC245648
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Record name Formetorex
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Record name FORMETOREX
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30555LM9SQ
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Theoretical and Computational Chemistry Studies of Formetorex

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. rsc.orgnih.gov For Formetorex, such calculations can elucidate the distribution of electrons within the molecule, which in turn governs its stability and reactivity.

Detailed DFT studies on analogous compounds like amphetamine have been performed using functionals such as B3LYP with various basis sets (e.g., 6-311+G(d,p)) to optimize the molecular geometry and calculate electronic properties. nih.govrsc.org These studies reveal crucial information about the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity.

Table 1: Key Global Reactivity Descriptors and Their Significance

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 Measures resistance to change in electron distribution.
Chemical Potential (μ) μ = -(I + A) / 2 Represents the "escaping tendency" of electrons.

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the global electrophilic nature of the molecule. |

Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP). The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.gov For this compound, the MEP would likely show negative potential around the oxygen atom of the formyl group and the π-system of the phenyl ring, indicating these as potential sites for interaction with electrophiles.

Molecular Dynamics and Conformational Analysis of this compound and Its Analogs

This compound is a flexible molecule, possessing several rotatable single bonds. Its biological and chemical activity can be highly dependent on the specific three-dimensional shape, or conformation, it adopts. Conformational analysis aims to identify the stable, low-energy conformers of a molecule and determine their relative populations. pomona.edu

Computational studies on amphetamine and methamphetamine have successfully used a combination of DFT calculations and Molecular Dynamics (MD) simulations to explore their conformational landscapes. rsc.orgrsc.org This dual approach is highly applicable to this compound. The primary degrees of freedom in this compound are the rotation around the Cα-Cβ bond and the Cβ-N bond of the side chain. A systematic scan of the potential energy surface by varying the dihedral angles associated with these bonds would reveal the various local energy minima, which correspond to stable conformers. nih.gov

For amphetamine, studies have identified three primary stable conformers, often described by the orientation of the amino group relative to the phenyl ring. rsc.orgnih.gov Similarly, this compound would be expected to exhibit a set of low-energy conformers. Molecular Dynamics simulations can further refine this analysis by modeling the molecule's behavior over time in a simulated environment, such as in a solvent like water. MD provides a dynamic picture of the conformational flexibility and the transitions between different conformers, offering a more realistic representation of the molecule's structure in solution. frontiersin.org The results from these simulations are crucial for understanding how this compound might interact with other molecules.

Reaction Mechanism Studies of this compound Formation and Transformation via Computational Modeling

This compound is a known intermediate in the Leuckart synthesis of amphetamine, a common route used in clandestine manufacturing. wikipedia.org This reaction typically involves the reductive amination of phenylacetone (B166967) with formamide (B127407) or ammonium (B1175870) formate (B1220265). The first step is a condensation reaction that results in the formation of the N-formyl intermediate, this compound. Subsequently, this intermediate is hydrolyzed to yield amphetamine. wikipedia.org

While specific computational studies modeling the Leuckart reaction for this compound are not widely published, the tools of computational chemistry are well-suited for such investigations. Computational modeling can be used to map the entire reaction pathway, identifying the transition state structures and calculating the activation energy barriers for each step. This provides a detailed, atomistic understanding of the reaction mechanism.

For the formation of this compound, computational methods could model the nucleophilic attack of the formamide nitrogen on the carbonyl carbon of phenylacetone, followed by dehydration. For its transformation via hydrolysis, modeling would involve simulating the addition of water to the formyl group's carbonyl carbon, typically under acidic conditions, followed by the cleavage of the C-N bond. Such studies would provide valuable insights into the reaction kinetics and help optimize reaction conditions.

In Silico Design and Prediction of Novel this compound-Inspired Chemical Entities

In silico drug design leverages computational methods to design and screen novel molecules with desired properties before they are synthesized. nih.gov The this compound structure can serve as a scaffold for the design of new chemical entities. This process typically involves creating a virtual library of compounds by making systematic chemical modifications to the parent structure. For this compound, this could include:

Adding various substituents (e.g., hydroxyl, methoxy, or halogen groups) to the phenyl ring.

Replacing the phenyl ring with other aromatic or heterocyclic systems.

Modifying or replacing the N-formyl group with other functional groups.

Once a virtual library is generated, computational tools can be used to predict the properties of these novel analogs. A key technique in this area is Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.netnih.gov A QSAR model is a mathematical equation that correlates the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. sapub.orgmdpi.com By building a QSAR model based on a set of known amphetamine derivatives, for example, it becomes possible to predict the activity of newly designed this compound-inspired compounds without the need for immediate synthesis and testing. nih.govmdpi.com

Other computational techniques, such as molecular docking, could be used to predict how these new molecules might bind to specific biological targets. These predictive models help to prioritize which novel compounds are most promising, thereby streamlining the discovery process and reducing the resources spent on synthesizing less promising candidates. nih.gov

Advanced Analytical Techniques for Formetorex Characterization and Research Applications

High-Resolution Chromatographic Separation Methods for Formetorex Analysis

Chromatographic techniques are fundamental in isolating this compound from complex sample matrices prior to its detection and quantification. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds, making it suitable for this compound analysis, often after a derivatization step to enhance its volatility and thermal stability. umich.edunih.gov The development of a robust GC method involves the careful selection and optimization of several key parameters to achieve efficient separation and accurate quantification. bertin-bioreagent.com

The initial step in GC method development is the selection of an appropriate capillary column. For amphetamine-type substances, columns with a non-polar or medium-polarity stationary phase are typically employed. nih.gov A common choice is a fused-silica capillary column coated with a phenyl-arylene polymer, which offers good selectivity for a wide range of compounds.

Optimization of the temperature program is critical for achieving good resolution between this compound and other sample components. A typical temperature program starts at a lower temperature to allow for the separation of more volatile compounds, followed by a gradual increase to elute less volatile analytes. The carrier gas flow rate, usually helium or hydrogen, is another important parameter that influences the separation efficiency and analysis time.

Below is an illustrative table of optimized GC parameters for the analysis of amphetamine-related compounds, which could be adapted for this compound analysis.

ParameterOptimized Condition
GC System Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Splitless, 250°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

This table presents typical parameters for the GC analysis of amphetamine-like substances and serves as a starting point for method development for this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is particularly well-suited for the analysis of non-volatile or thermally labile compounds, offering a powerful alternative to GC for the analysis of this compound without the need for derivatization. chromatographyonline.comresearchgate.net Reversed-phase HPLC is the most common mode used for the separation of amphetamine-type substances. sielc.comthermofisher.com

The development of an HPLC method for this compound involves the selection of a suitable stationary phase, mobile phase composition, and detector. A C18 column is a common choice for the stationary phase, providing good retention and separation of moderately polar compounds like this compound. restek.com

The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. chromatographyonline.com The pH of the aqueous phase is a critical parameter that can be adjusted to control the retention time and peak shape of ionizable compounds. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of complex mixtures. thermofisher.com

UV detection is a common method for the quantification of this compound, as the phenyl group in its structure absorbs UV light. sielc.com The selection of the detection wavelength is based on the UV spectrum of the analyte to ensure maximum sensitivity.

The following table provides an example of HPLC conditions that could be used for the analysis of this compound.

ParameterCondition
HPLC System Shimadzu Prominence HPLC or equivalent
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 10% B, increase to 90% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm

This table illustrates typical HPLC parameters for the analysis of related compounds, which can be adapted for this compound.

Advanced Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of this compound. When coupled with a chromatographic separation technique, it provides a highly specific and sensitive analytical method.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. umich.edunih.gov In GC-MS analysis, after the components of a sample are separated by the GC, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. nih.govlibretexts.org

Electron ionization (EI) is the most common ionization technique used in GC-MS. researchgate.net The high energy of EI causes extensive fragmentation of the analyte, providing rich structural information. The fragmentation pattern of this compound would be expected to show characteristic ions corresponding to the loss of specific functional groups. For instance, cleavage of the bond between the alpha and beta carbons of the side chain is a common fragmentation pathway for amphetamine-type compounds. researchgate.net

The following table lists potential characteristic mass fragments for this compound based on the fragmentation patterns of similar compounds.

m/z (mass-to-charge ratio)Proposed Fragment Identity
163Molecular Ion [M]+
118[M - C2H5N]+
91Tropylium Cation [C7H7]+
77Phenyl Cation [C6H5]+

This table shows hypothetical mass fragments for this compound based on known fragmentation pathways of related amphetamines.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is widely used in forensic and clinical toxicology for the analysis of drugs and their metabolites. restek.comforensicrti.orgsciex.com LC-MS/MS involves the use of two mass analyzers in series. The first mass analyzer selects the protonated molecule of the analyte of interest (the precursor ion), which is then fragmented in a collision cell. The second mass analyzer then separates and detects the resulting fragment ions (the product ions).

This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, as it monitors for a specific precursor-to-product ion transition. forensicrti.org For this compound, the protonated molecule [M+H]+ would serve as the precursor ion. The selection of appropriate product ions is crucial for the development of a sensitive and specific LC-MS/MS method.

Below is a hypothetical table of LC-MS/MS parameters for the analysis of this compound.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 164.1 [M+H]+
Product Ion 1 (m/z) (Quantifier) 119.1
Product Ion 2 (m/z) (Qualifier) 91.1
Collision Energy (eV) Optimized for specific instrument

This table provides a potential set of MRM transitions for this compound for use in LC-MS/MS method development.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. nih.gov This is particularly useful for the identification of novel psychoactive substances or for confirming the identity of a known compound in a complex matrix.

Instruments such as Orbitrap or Time-of-Flight (TOF) mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range. mzcloud.org By comparing the measured exact mass with the theoretical exact mass of a suspected compound, a high degree of confidence in its identification can be achieved. For this compound (C10H13NO), the theoretical exact mass of the protonated molecule [M+H]+ is 164.1070. An HRMS instrument would be able to measure this mass with a very small error, helping to distinguish it from other compounds with the same nominal mass.

HRMS can also be used for impurity profiling, allowing for the identification and characterization of byproducts from the synthesis of this compound or its degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive structural confirmation.

The ¹H NMR spectrum of this compound is expected to reveal all proton signals and their respective multiplicities, which arise from spin-spin coupling with neighboring protons. A key feature observed in the proton NMR spectrum of N-formylamphetamine is the presence of Z- and E- rotamers due to the restricted rotation around the amide C-N bond, with signals indicating a mixture of approximately 78% and 22% of these two forms. sciencemadness.org The secondary methyl group, for instance, appears as a doublet at approximately δ 1.12 ppm (J = 7 Hz). sciencemadness.org

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments in the molecule, from the aliphatic carbons of the propyl chain to the aromatic carbons of the phenyl ring and the distinct carbonyl carbon of the formyl group. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the complete bonding framework by correlating protons with adjacent protons, protons with directly attached carbons, and protons with carbons over two to three bonds, respectively. This collective data allows for the unequivocal assignment of all ¹H and ¹³C signals, leaving no ambiguity in the molecular structure of this compound. nih.govunodc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shifts based on the known structure of this compound and typical values for analogous functional groups. Actual experimental values may vary.

Atom(s) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Formyl CH O~8.1 (s)-Appears as a singlet; may show two distinct signals for E/Z rotamers.
C HO-~163Carbonyl carbon, highly deshielded.
NH ~6.5 (br s)-Broad signal, chemical shift can be variable. May show two signals for E/Z rotamers.
Phenyl C -H (ortho, meta, para)7.2-7.4 (m)126-129Complex multiplet for the aromatic protons.
Phenyl ipso-C -~138Quaternary carbon attached to the propyl chain.
α-C H~4.3 (m)~48Methine proton adjacent to the nitrogen.
β-C H₂~2.8 (m)~40Methylene protons.
γ-C H₃~1.1 (d)~18Methyl group protons, appears as a doublet. sciencemadness.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. These methods are complementary, as they are governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability. researchgate.net

For this compound, IR spectroscopy is particularly effective for identifying the prominent amide functional group. A strong absorption band corresponding to the C=O (carbonyl) stretch is expected in the region of 1650-1680 cm⁻¹. Additionally, the N-H stretching vibration of the secondary amide would appear as a distinct band around 3300 cm⁻¹. ucl.ac.uk

Raman spectroscopy provides complementary data, often yielding strong signals for vibrations that are weak or absent in the IR spectrum. ies.gov.pl The aromatic phenyl ring in this compound, for example, produces characteristic and often strong Raman bands for C=C stretching vibrations (around 1600 cm⁻¹) and the "ring breathing" mode (around 1000 cm⁻¹). researchgate.net Aliphatic and aromatic C-H stretching vibrations are also readily observed. By analyzing both IR and Raman spectra, a comprehensive profile of the molecular functional groups can be compiled, confirming the presence of the key structural components of this compound.

Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups

Functional Group Vibration Type Typical IR Wavenumber (cm⁻¹) Typical Raman Shift (cm⁻¹) Intensity
Secondary Amide (N-H)Stretch3350-32503350-3250Medium (IR), Weak (Raman)
Secondary Amide (C=O)Stretch1680-16501680-1650Strong (IR), Medium (Raman)
Aromatic C-HStretch3100-30003100-3000Medium (IR), Strong (Raman)
Aromatic C=CStretch1600, 14751600, 1475Medium-Strong (IR & Raman)
Aliphatic C-HStretch2960-28502960-2850Strong (IR), Strong (Raman)

X-ray Crystallography for Solid-State Structural Determination and Polymorphism Studies

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sciencemadness.org By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the electron density map of the molecule and thereby determine atomic coordinates, bond lengths, and bond angles with exceptional accuracy. For chiral molecules like this compound, single-crystal X-ray diffraction can also be used to determine the absolute stereochemistry, as has been demonstrated for related N-formylamphetamine compounds. ucl.ac.uk

In addition to single-crystal analysis, X-ray Powder Diffraction (XRPD) is a critical tool in the study of polymorphism—the ability of a compound to exist in multiple crystalline forms. scispace.com Different polymorphs of a substance can have distinct physical properties, and XRPD provides a characteristic "fingerprint" for each crystalline form. service.gov.uk The study of polymorphism is vital for research-grade materials to ensure consistency and control over the solid form being used in experiments.

Table 3: Applications of X-ray Diffraction Techniques for this compound

Technique Sample Type Information Obtained Research Application
Single-Crystal X-ray DiffractionSingle CrystalUnambiguous 3D molecular structure, bond lengths/angles, absolute stereochemistry, intermolecular interactions.Definitive structural proof; understanding of crystal packing forces.
X-ray Powder Diffraction (XRPD)Crystalline Powder"Fingerprint" diffraction pattern, identification and differentiation of polymorphs, determination of crystallinity.Polymorph screening, quality control of crystalline batches, stability studies.

Development and Validation of Analytical Protocols for Research-Grade this compound

The generation of reliable and reproducible data in a research setting depends on the use of well-characterized materials. This necessitates the development and validation of analytical protocols to quantify the purity and stability of research-grade this compound. Method validation demonstrates that an analytical procedure is suitable for its intended purpose. fda.govich.org The process is guided by internationally recognized standards, such as those from the International Council for Harmonisation (ICH). europa.euamsbiopharma.com

For a quantitative assay of this compound, a technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) would typically be employed. acs.orgmdpi.com The validation of such a method involves assessing a specific set of performance characteristics to ensure the results are accurate, precise, and reliable. gmp-compliance.org

The key validation parameters include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as synthetic impurities or degradation products.

Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the test results to the true value, often determined by analyzing samples with a known concentration of this compound.

Precision: The degree of agreement among individual test results when the method is applied repeatedly. This is assessed at different levels, including repeatability (same conditions, short interval) and intermediate precision (within-laboratory variations).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By systematically developing and validating an analytical protocol according to these principles, a robust method is established for the quality control of research-grade this compound, ensuring the integrity of subsequent scientific investigations.

Table 4: Summary of Validation Parameters for a Quantitative this compound Assay

Parameter Purpose Typical Acceptance Criteria for Assay
Accuracy To assess closeness to the true value98.0% - 102.0% recovery
Precision To assess the scatter of resultsRelative Standard Deviation (RSD) ≤ 2%
Specificity To ensure no interferencePeak purity demonstrated; resolution from known impurities
Linearity To ensure proportional responseCorrelation coefficient (r²) ≥ 0.999
Range To define concentration limitsTypically 80% to 120% of the target concentration
LOQ/LOD To determine sensitivity limitsEstablished with appropriate signal-to-noise ratio (e.g., 10:1 for LOQ)
Robustness To assess reliabilityNo significant impact on results from minor parameter changes

Chemical Reactivity and Derivatization Studies of Formetorex

Hydrolytic Pathways of the N-Formyl Moiety in Formetorex

A prominent chemical reaction involving this compound is the hydrolysis of its N-formyl moiety. This process results in the cleavage of the formyl group, yielding N-desformylthis compound, which is amphetamine. website-files.comies.gov.plresearchgate.netnirlab.com This hydrolysis is a key step in the synthesis of amphetamine from this compound in the Leuckart reaction. website-files.comies.gov.plresearchgate.netnirlab.com The reaction involves the addition of water across the amide bond, facilitated by acidic or basic conditions. researchgate.net

Kinetics and Thermodynamics of this compound Hydrolysis

Research into the hydrolysis of this compound has indicated that the reaction follows pseudo-first-order kinetics under specific conditions. ies.gov.plevitachem.comwikitrans.net Studies have investigated the rate at which this compound is converted to N-desformylthis compound. ies.gov.plevitachem.comwikitrans.net The activation energy for this hydrolytic process has also been determined, providing insight into the energy barrier that must be overcome for the reaction to occur. evitachem.comwikitrans.net Detailed thermodynamic parameters beyond activation energy are less extensively reported in the provided literature.

Influence of pH and Solvent Systems on Hydrolytic Stability

The hydrolytic stability of this compound is significantly influenced by pH. The hydrolysis of the N-formyl group is known to be catalyzed by both acidic and alkaline conditions. ies.gov.plresearchgate.net Exposure to prolonged acidic or basic environments accelerates the breakdown of this compound into amphetamine. ies.gov.plresearchgate.net This pH-dependent reactivity is a critical factor in handling and storing this compound and in optimizing synthetic procedures that involve its hydrolysis. Information specifically detailing the influence of various solvent systems on the hydrolytic stability of this compound is limited in the provided sources.

Reactions at the Amide Linkage: Amidations and Reductions

Functionalization of the Phenylpropan-2-yl Backbone

Detailed investigations into the functionalization of the phenylpropan-2-yl backbone of this compound, such as electrophilic aromatic substitution on the phenyl ring or reactions at the aliphatic carbon atoms, are not prominent in the provided search results. While the phenyl ring and the alkyl chain offer potential sites for chemical modification, the available literature primarily focuses on the reactivity of the formamide (B127407) group and the formation of impurities related to the synthesis route.

Investigation of By-products and Impurities Arising from this compound Synthesis

This compound, being an intermediate in the Leuckart reaction for amphetamine synthesis, is often found alongside various by-products and impurities. website-files.comies.gov.plnirlab.com The investigation of these related compounds is important for understanding the reaction pathway and for forensic analysis. Common impurities identified in the context of this compound synthesis and handling include unreacted starting materials like phenylacetone (B166967) and formamide. website-files.comies.gov.pl

Formetorex As a Chemical Research Tool and Precursor in Broader Synthetic Applications

Role in the Synthesis of Diverse Organic Molecules (Beyond Direct Amphetamine Analogs)

Formetorex is most notably recognized as a key intermediate in the synthesis of amphetamine via the Leuckart reaction. smolecule.comwikipedia.orgsmolecule.comchemchart.comies.gov.pl This specific synthetic route is widely documented and highlights this compound's function as a precursor. The synthesis typically involves the condensation of phenylacetone (B166967) with formamide (B127407) (or ammonium (B1175870) formate) under elevated temperatures, yielding this compound (N-formylamphetamine). smolecule.comwikipedia.org Subsequently, this compound undergoes hydrolysis, usually acid-catalyzed with hydrochloric acid, to produce amphetamine. smolecule.comwikipedia.org This process underscores this compound's utility in constructing the amphetamine structure through the modification and removal of the formamide group.

The Leuckart reaction, in which this compound is an intermediate, is a significant method for the synthesis of substituted amines from carbonyl compounds. While the primary application of this compound in this context is the production of amphetamine, the chemical transformation it undergoes (hydrolysis of an N-formyl group to an amine) is a fundamental organic reaction that can be applied more broadly. Thus, while research specifically detailing this compound's use as a precursor to a diverse range of organic molecules beyond amphetamine analogs is limited in the provided information, its established role in the Leuckart reaction exemplifies its potential as a building block for amine synthesis through the manipulation of the formamide functional group.

The synthesis of this compound and its subsequent conversion in the Leuckart reaction can be summarized in the following steps:

StepReactantsConditionsProduct(s)
CondensationPhenylacetone, Formamide (or Ammonium Formate)Elevated temperatures (e.g., 150–210°C) This compound (N-formylamphetamine), Water
HydrolysisThis compound, Hydrochloric acid smolecule.comAcidic conditionsAmphetamine (free base) smolecule.com
IsolationAmphetamine (free base)Basification, Distillation smolecule.comwikipedia.orgAmphetamine (free base) smolecule.comwikipedia.org
PrecipitationAmphetamine (free base), Sulfuric acidOrganic solventAmphetamine sulfate (B86663) smolecule.comwikipedia.org

This sequence highlights the central position of this compound as an isolable intermediate in this well-established synthetic pathway. wikipedia.org

This compound as a Model Compound for Understanding Formamide Chemistry

This compound, as an N-substituted formamide, serves as a relevant example for understanding the chemical behavior of this functional group, particularly in the context of reactions like the Leuckart reaction. The formamide group (-NHCHO) in this compound is susceptible to hydrolysis under acidic conditions, leading to the cleavage of the amide bond and the formation of an amine and formic acid. smolecule.comwikipedia.org This hydrolysis step is crucial in the conversion of this compound to amphetamine and is a fundamental reaction characteristic of formamides.

Studying the reactivity of this compound within the Leuckart pathway can provide insights into factors influencing the condensation between carbonyl compounds and formamide, as well as the subsequent hydrolysis of the resulting N-formyl intermediate. While the provided information does not explicitly describe research using this compound as a general model for formamide chemistry across a wide range of reactions, its well-defined transformation in the Leuckart reaction makes it a specific case study for understanding the formylation and deformylation reactions of amines via formamide intermediates. The stability of the formamide group under the reaction conditions of the condensation and its lability under acidic hydrolysis are key aspects of formamide chemistry exemplified by this compound.

Exploration of this compound Derivatives in Materials Science Research (if applicable)

There is no information available in the provided search results to suggest that this compound derivatives have been explored in materials science research. Research in materials science often involves the design, synthesis, and characterization of compounds with specific physical and chemical properties for applications in various materials, such as polymers, composites, or electronic materials. yale.eduthermofisher.compacific.eduopenaccessjournals.comiitgoa.ac.in The provided information on this compound focuses solely on its role in organic synthesis, particularly in the context of pharmaceutical or forensic chemistry related to amphetamine production. smolecule.comwikipedia.orgsmolecule.comchemchart.com Therefore, based on the available data, there is no indication of research into this compound derivatives for materials science applications.

Emerging Research Avenues and Future Outlook for Formetorex in Chemical Science

Integration of Artificial Intelligence and Machine Learning for Synthetic Route Discovery

Development of Sustainable and Atom-Economical Synthetic Approaches for Formetorex

Sustainable and atom-economical synthetic methods aim to minimize waste generation and maximize the incorporation of atoms from starting materials into the final product. researchgate.net The traditional Leuckart reaction, while simple, involves relatively high temperatures and can produce various by-products, raising concerns about its environmental impact and atom economy.

Future research could focus on developing greener synthetic routes to this compound. This might involve exploring alternative catalysts, milder reaction conditions, or the use of more environmentally friendly solvents. For instance, investigating catalytic methods that operate at lower temperatures or pressures could enhance sustainability. While the provided information mentions reductive amination as an alternative method using hydrogen and palladium on carbon under milder conditions, it notes the requirement for specialized hydrogen handling equipment. Research could explore other catalytic systems or biocatalytic approaches that offer improved sustainability and atom economy for the formation of the formamide (B127407) functional group or the C-N bond present in this compound. The development of recyclable catalysts, such as silica-sulfuric acid nanoparticles used in other reactions, could also contribute to more sustainable synthesis. researchgate.net

Advancements in High-Throughput Screening for Reaction Optimization and Discovery

High-throughput screening (HTS) is a powerful tool for rapidly exploring a wide range of reaction parameters and conditions to identify optimal outcomes or discover new transformations. unchainedlabs.comyoutube.com In the context of this compound synthesis, HTS could be applied to systematically screen various catalysts, solvents, temperatures, reaction times, and reactant ratios to optimize the yield and purity of this compound obtained from the Leuckart reaction or alternative synthetic routes. unchainedlabs.com

HTS can be used in both the discovery phase, to find feasible conditions for a desired transformation, and the optimization phase, to improve existing processes. unchainedlabs.com Automated systems and robotics can facilitate the preparation and analysis of numerous reaction samples in parallel, significantly accelerating the optimization process. youtube.com While specific examples of HTS applied to this compound synthesis are not detailed in the search results, the general principles of HTS are highly applicable to optimizing chemical reactions like the Leuckart reaction or exploring conditions for new synthetic pathways to this compound. unchainedlabs.com This could involve screening different acidic catalysts for the condensation step or various reducing agents and catalysts for reductive amination approaches.

Q & A

Basic Research Questions

Q. How should researchers design an initial pharmacokinetic study for Formetorex to ensure methodological rigor?

  • Methodological Answer : Utilize the PICOT framework to structure the study:

  • Population : Define the biological model (e.g., in vitro cell lines, animal species) and inclusion/exclusion criteria.
  • Intervention : Specify this compound dosage ranges, administration routes, and control groups.
  • Comparison : Include placebo or comparator compounds with established pharmacokinetic profiles.
  • Outcome : Measure key parameters (e.g., absorption rate, half-life, metabolite formation) using validated assays.
  • Time : Define sampling intervals for plasma/tissue concentration analysis.
  • Ensure alignment with ethical guidelines for experimental reproducibility .

Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships in preclinical studies?

  • Methodological Answer :

  • Apply non-linear regression models (e.g., sigmoidal Emax models) to estimate EC50 values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Report confidence intervals and effect sizes to quantify uncertainty.
  • Adhere to metric system standards for measurements (e.g., nM, µg/mL) and limit numerical precision to instrument capabilities (e.g., HPLC data to 3 significant figures) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioavailability across studies?

  • Methodological Answer :

  • Conduct a systematic error analysis :
Source of Error Mitigation Strategy
Variability in absorption assaysStandardize protocols (e.g., fed vs. fasted conditions) .
Instrument calibration driftInclude internal standards in HPLC/MS workflows .
Inter-species differencesUse isogenic animal models or humanized cell systems .
  • Perform meta-analysis of existing data to identify confounding variables (e.g., pH-dependent solubility) .

Q. What frameworks are suitable for investigating this compound’s mechanism of action in heterogeneous cell populations?

  • Methodological Answer :

  • Adopt mixed-method approaches :

Quantitative : Single-cell RNA sequencing to identify differentially expressed pathways.

Qualitative : Pharmacophore modeling to map this compound’s binding affinity to target receptors.

  • Validate findings using knockout models or competitive inhibition assays.
  • Ensure transparency by documenting raw data in supplementary materials with hyperlinks to repositories .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Step 1 : Replicate in vitro conditions (e.g., serum protein concentration, oxygenation) to mirror in vivo microenvironments.
  • Step 2 : Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution.
  • Step 3 : Compare metabolite profiles across models via LC-MS/MS to identify bioactive vs. inactive derivatives.
  • Report unresolved questions in the conclusion (e.g., off-target effects) for future studies .

Data Presentation and Reproducibility

Q. What are the best practices for presenting this compound’s structural characterization data in publications?

  • Methodological Answer :

  • Tables : Include NMR/HRMS data (δ-values, m/z) with error margins. Use Roman numerals for table numbering and footnotes for abbreviations (e.g., “CDCl3” defined once) .
  • Figures : Embed high-resolution chromatograms or crystallography data with scale bars. Provide raw datasets in supplementary files .
  • Reproducibility : Detail synthesis protocols (e.g., reaction temperature, catalyst purity) in the Experimental section. For novel compounds, provide elemental analysis results .

Q. How can researchers ensure their this compound study meets journal-specific formatting requirements?

  • Methodological Answer :

  • Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align the research question with journal scope .
  • Use LaTeX templates with Springer macros for consistent formatting. Avoid abbreviations in headings and limit nested subheadings to three levels .
  • Submit supporting information (e.g., NMR spectra) as separate .doc or .zip files with descriptive titles (≤15 words) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.